molecular formula C18H18FN3O4S B2999550 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide CAS No. 2034260-93-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide

Cat. No.: B2999550
CAS No.: 2034260-93-8
M. Wt: 391.42
InChI Key: BKEGBYHAHHKIFQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine, dimethyl, and sulfonyl groups at positions 6, 1/3, and 2, respectively. The 5-position of the benzothiadiazole ring is functionalized with a 4-oxo-4-phenylbutanamide moiety. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and condensation, as inferred from analogous pathways in benzothiadiazole derivatives (e.g., ) .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-21-15-10-13(19)14(11-16(15)22(2)27(21,25)26)20-18(24)9-8-17(23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEGBYHAHHKIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)CCC(=O)C3=CC=CC=C3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, supported by relevant data and case studies.

The compound's molecular formula is C19H18F5N5O5SC_{19}H_{18}F_{5}N_{5}O_{5}S, with a molecular weight of 523.43 g/mol. The structure features a thiadiazole ring, which is known for its diverse pharmacological activities.

PropertyValue
Chemical FormulaC19H18F5N5O5S
Molecular Weight523.43 g/mol
IUPAC NameN-(6-fluoro...butanamide
PubChem CID129896720

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiadiazole derivatives. For instance, compounds with substitutions at specific positions of the thiadiazole ring have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups at specific positions has been linked to enhanced antibacterial effects.

Case Study

A study evaluating a series of thiadiazole derivatives found that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity.

Anticancer Activity

Thiadiazole derivatives have also shown promising anticancer activity. Research indicates that modifications to the benzothiadiazole moiety can enhance cytotoxic effects against different cancer cell lines.

Data Summary

A detailed investigation into the cytotoxic effects of this compound revealed significant activity against several cancer cell lines:

Cell LineIC50 (µM)
Prostate (PC3)3.0
Breast (MCF7)4.5
Lung (HOP 92)6.0

The structure–activity relationship (SAR) studies suggested that the presence of fluorine atoms and specific functional groups significantly contributes to the compound's anticancer properties.

The proposed mechanism involves interference with cellular processes such as DNA replication and protein synthesis. The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Synthesis Method Notable Spectral Data (IR/NMR) Reference
Target Compound Benzo[c][1,2,5]thiadiazole 6-F, 1,3-dimethyl, 2,2-dioxido, 4-oxo-4-phenylbutanamide Multi-step alkylation/condensation (Inferred) C=S ~1250 cm⁻¹; NH ~3300 cm⁻¹ N/A
5-(4-(4-X-PhSO₂)Ph)-4-(2,4-F₂Ph)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione PhSO₂, 2,4-F₂Ph Cyclization of hydrazinecarbothioamides C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
N-(4-Me-3-(Bpin)Ph)-4-NO₂-benzo[c][1,2,5]thiadiazol-5-amine (14) Benzo[c][1,2,5]thiadiazole 4-NO₂, 3-Bpin, 4-Me DMF-mediated coupling N/A
4-(2-Cyano)acrylamide-2,2-difluorobenzo-1,3-dioxole Benzo-1,3-dioxole 2,2-F₂, cyanoacrylamide One-pot TosMIC reaction C≡N: ~2200 cm⁻¹; C=O: ~1680 cm⁻¹
2-(4,5-Dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (20) 1,3,4-Thiadiazole Ph, imino, hydroxyphenyl Reflux with thiocyanate NH: 3115 cm⁻¹; OH: 3433 cm⁻¹

Key Research Findings and Insights

Synthetic Complexity : The target compound’s multi-substituted benzothiadiazole core requires precise regioselective steps, contrasting with simpler thiadiazoles or triazoles synthesized via one-pot methods .

Structural Uniqueness : Unlike boronate- or alkoxy-functionalized benzothiadiazoles (), the dimethyl-sulfonyl group in the target compound may confer distinct solubility or stability profiles .

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